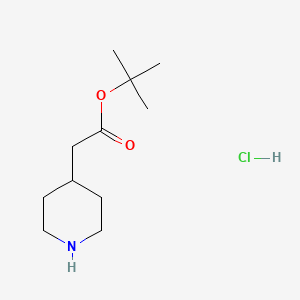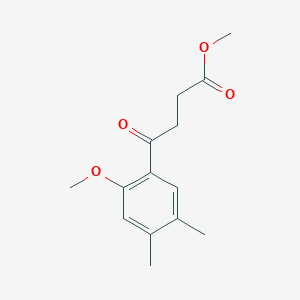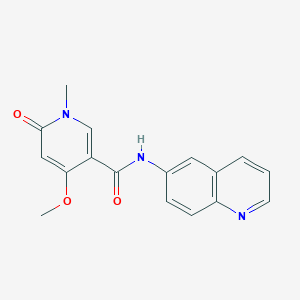![molecular formula C22H18FN3O2S2 B2893108 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1260910-39-1](/img/structure/B2893108.png)
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds similar to the specified chemical have been studied as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair processes, making them targets for anticancer therapies. For example, a study by Gangjee et al. (2008) demonstrated that analogues of this compound type exhibit potent inhibitory activities against human TS and DHFR, suggesting their potential application in cancer treatment (Gangjee et al., 2008).
Molecular Docking and Spectroscopy
The compound has been characterized using various spectroscopic methods, and its structure has been analyzed through quantum chemical insights. A study by Mary et al. (2020) involved molecular docking against SARS-CoV-2 protein, indicating its potential relevance in antiviral research (Mary et al., 2020).
Radiosynthesis for Imaging
Related compounds have been developed for imaging purposes, such as in positron emission tomography (PET). Research by Dollé et al. (2008) discussed the synthesis of radioligands targeting the translocator protein (18 kDa), which is significant in neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antitumor Activity
The compound has shown promising results in antitumor activity studies. Hafez et al. (2017) synthesized and evaluated new derivatives for their antitumor activity, showing potent effects against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Some studies have focused on the antimicrobial properties of similar compounds. Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Material Science
In material science, related compounds have been synthesized and characterized for their potential applications in creating new materials. For example, Liaw et al. (2002) discussed the synthesis of new polyamides and polyimides containing triphenylamine groups, which have potential applications in advanced technologies (Liaw et al., 2002).
Crystallography
The structure and crystalline properties of similar compounds have been explored to understand their molecular interactions and conformations. Subasri et al. (2016) analyzed the crystal structures of related compounds, providing insights into their molecular geometries (Subasri et al., 2016).
作用機序
The mechanism of action of this compound is not known. It’s possible that it could have biological activity given its structural similarity to other biologically active compounds.
Safety and Hazards
特性
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-3-8-18(14(2)11-13)26-21(28)20-17(9-10-29-20)25-22(26)30-12-19(27)24-16-6-4-15(23)5-7-16/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYSSKGESORFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2893033.png)
![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)
![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)
![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)


![7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2893045.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)
![1-[4-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)
